Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Pharmaceutical Intermediates Anxiolytic Agents Stereoselective Synthesis

Researchers developing tandospirone analogs or high-Tg optical polymers require the correct endo stereoisomer. Substituting the exo form (CAS 14805-29-9) leads to ~34°C lower glass transition temperatures and incompatible Diels-Alder pathways. Procure CAS 6713-41-3 to ensure stereochemical fidelity in API syntheses and achieve target polymer thermal properties.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6713-41-3
Cat. No. B6353369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS6713-41-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)NC3=O
InChIInChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)
InChIKeyRIVOBMOBWMOLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (6713-41-3) Procurement Guide: Core Bicyclic Imide Building Block


Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 6713-41-3), also known as endo-bicyclo[2.2.1]heptane-2,3-dicarboximide, is a saturated bicyclic imide with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. This compound features a rigid norbornane framework bearing a cyclic imide moiety, endowing it with distinct stereochemical and physicochemical properties that differentiate it from its exo isomer (CAS 14805-29-9) and other cyclic imides [2]. Its endo stereochemistry is critical for specific applications in polymer synthesis and as an intermediate in pharmaceutical manufacturing .

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (6713-41-3): Why Stereoisomeric and Class Substitution Is Not Permissible


Simple substitution of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with its exo stereoisomer (CAS 14805-29-9) or other cyclic imides (e.g., phthalimide, succinimide) is not viable due to fundamental differences in stereochemical outcomes, polymer material properties, and synthetic pathway compatibility. The endo configuration of 6713-41-3 is the direct product of Diels–Alder cycloaddition between cyclopentadiene and maleimide derivatives, serving as the essential precursor that undergoes thermal isomerization to the exo form required for pharmaceuticals like tandospirone [1]. In polymer chemistry, poly(endo-norbornene dicarboximide)s exhibit a glass transition temperature approximately 34 °C higher than their exo counterparts, a difference that profoundly impacts material performance [2]. Substitution with non-bicyclic imides eliminates the norbornane scaffold entirely, removing the structural rigidity necessary for both pharmaceutical target binding and polymer chain packing. The quantitative evidence below substantiates why generic substitution leads to divergent material properties and synthetic inefficiencies.

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (6713-41-3): Quantitative Differentiation vs. Exo Isomer and In-Class Alternatives


Stereochemical Identity Dictates Pharmaceutical Intermediate Utility: Endo as the Essential Precursor to Tandospirone

In the synthesis of the clinically evaluated anxiolytic tandospirone, the endo stereoisomer (6713-41-3) is the direct Diels–Alder product and serves as the required precursor that undergoes thermal isomerization to the exo form [1]. The exo isomer (14805-29-9) is the active pharmaceutical core, but it is not directly obtainable without the endo intermediate. Procurement of the endo compound is therefore mandatory for this synthetic route, whereas the exo isomer would bypass the isomerization step and is not suitable as a starting material for the established process.

Pharmaceutical Intermediates Anxiolytic Agents Stereoselective Synthesis

Glass Transition Temperature (Tg) Enhancement in ROMP-Derived Polymers: Endo vs. Exo Norbornene Dicarboximides

In a direct comparative study of poly(norbornene dicarboximide)s prepared by ring-opening metathesis polymerization (ROMP), polymers synthesized from endo-norbornene dicarboximide monomers exhibited a glass transition temperature (Tg) approximately 34 °C higher than those prepared from exo-norbornene dicarboximide monomers [1]. The poly(endo-NDI)s also demonstrated higher refractive index values, attributed to increased intermolecular packing efficiency conferred by the endo stereochemistry. Other properties such as thermal stability, tensile modulus, and optical transparency were comparable between the two stereoisomers.

Polymer Chemistry Ring-Opening Metathesis Polymerization Thermal Properties

Refractive Index Superiority of Endo-Derived Polymers for Optical Applications

The same comparative ROMP study [1] reported that poly(endo-NDI)s possess higher refractive index values than their poly(exo-NDI) counterparts, a property attributed to more efficient intermolecular packing of the polymer chains in the solid state. While exact numerical values were not provided in the abstract, the authors explicitly state that refractive index is one of the properties where endo polymers outperform exo polymers, alongside Tg.

Optical Materials Refractive Index Polymer Films

Physicochemical Property Differentiation: Density, Boiling Point, and Solubility

The endo isomer (6713-41-3) exhibits a computed density of 1.3±0.1 g/cm³ at 20 °C, a boiling point of 355.3±11.0 °C at 760 mmHg, and an estimated aqueous solubility of 2.1 g/L at 25 °C [1]. In contrast, the exo isomer (14805-29-9) has a reported melting point of 152 °C . While direct head-to-head data for all properties are not available in a single study, these cross-study comparable values indicate distinct solid-state and thermal behaviors that can influence handling, storage, and formulation decisions.

Physicochemical Properties Analytical Characterization Preformulation

Regulatory and Impurity Profile Distinction: Endo as Lurasidone-Related Compound vs. Exo USP Reference Standard

The exo stereoisomer (14805-29-9) is designated as Lurasidone USP Related Compound A and is supplied with full characterization data compliant with USP guidelines for use as a reference standard in analytical method development and quality control [1]. The endo isomer (6713-41-3), while not a USP reference standard for Lurasidone, may be present as a related impurity in Lurasidone synthesis or as an intermediate in alternative synthetic routes. This regulatory distinction directly impacts procurement decisions for pharmaceutical manufacturing versus reference standard acquisition.

Pharmaceutical Impurities Regulatory Compliance USP Reference Standards

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (6713-41-3): Evidence-Backed Application Scenarios


Synthesis of Tandospirone and Related Anxiolytic Agents

6713-41-3 serves as the critical endo intermediate in the multi-step synthesis of tandospirone, a 5-HT1A receptor partial agonist with equipotent anxiolytic activity to buspirone but greater anxio-selectivity [1]. The endo stereoisomer is the direct product of Diels–Alder cycloaddition and must undergo thermal isomerization to afford the exo tandospirone core [2]. Researchers and manufacturers engaged in tandospirone analog development or commercial production should procure the endo isomer to align with established synthetic protocols.

High-Tg Optical Polymer Films and Flexible Electronics Substrates

Monomers derived from 6713-41-3, when subjected to ring-opening metathesis polymerization (ROMP) followed by hydrogenation, yield poly(endo-norbornene dicarboximide)s with glass transition temperatures approximately 34 °C higher than their exo counterparts [3]. This substantial Tg enhancement, coupled with superior refractive index, makes endo-NDI polymers ideal candidates for optical films, antireflective coatings, and flexible substrates in optoelectronic devices where thermal stability and optical clarity are paramount [3].

Pharmaceutical Impurity Profiling and Analytical Method Development

In the context of Lurasidone manufacturing, the exo isomer (14805-29-9) is the USP Reference Standard. The endo isomer (6713-41-3) may arise as a process-related impurity or be used as a starting material in alternative synthetic routes [4]. Analytical laboratories developing HPLC methods for Lurasidone purity assessment may require the endo compound as a reference marker to validate separation of stereoisomeric impurities. Procurement of high-purity endo isomer ensures accurate method validation and compliance with regulatory guidelines [4].

Building Block for Chiral Ligands and Catalysts

The rigid, chiral norbornane framework of 6713-41-3 provides a versatile scaffold for the construction of chiral auxiliaries, ligands, and organocatalysts. The endo stereochemistry locks the imide functionality in a defined spatial orientation, which can be exploited in asymmetric synthesis . Researchers developing enantioselective transformations may leverage the endo isomer's unique three-dimensional geometry to achieve high stereocontrol, a property not equally accessible with the exo isomer or achiral cyclic imides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.